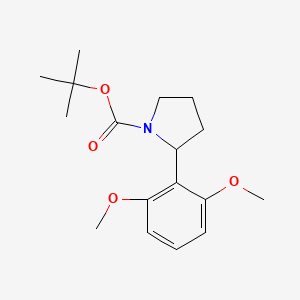

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1355197-32-8) is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 2,6-dimethoxyphenyl substituent. Its structure includes a five-membered pyrrolidine ring, which is substituted at the 2-position with an aromatic 2,6-dimethoxyphenyl group and at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group. The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective deprotection during multi-step reactions .

Key identifiers:

Properties

IUPAC Name |

tert-butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-11-7-8-12(18)15-13(20-4)9-6-10-14(15)21-5/h6,9-10,12H,7-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHLGFKAPWMABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(C=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2,6-dimethoxyphenylacetic acid with tert-butylamine and pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Starting Materials: 2,6-dimethoxyphenylacetic acid, tert-butylamine, pyrrolidine.

Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the carboxylate ester.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds, including tert-butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate, exhibit significant biological activities such as enzyme inhibition. Notably, they have shown promise as inhibitors of α-glucosidase, an enzyme crucial for managing type 2 diabetes mellitus. This property suggests potential applications in developing therapeutic agents targeting metabolic disorders.

Anti-inflammatory Activity

A series of related compounds have been synthesized and evaluated for their anti-inflammatory properties. For instance, studies involving similar pyrrolidine derivatives demonstrated promising anti-inflammatory activity comparable to standard drugs like indomethacin. The effectiveness was assessed using the carrageenan-induced rat paw edema model, where these compounds exhibited inhibition percentages ranging from 39% to over 54% .

Drug Development

The unique structural features of this compound make it a valuable target for drug development. Its potential interactions with various biological targets are being studied to assess efficacy and safety profiles in therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrrolidine Ring : Starting from appropriate amines and carbonyl compounds.

- Substitution Reactions : Introducing the dimethoxyphenyl group through electrophilic aromatic substitution or similar methods.

- Carboxylation : Utilizing carboxylic acid derivatives to complete the formation of the carboxylate functional group.

These methods may vary based on available starting materials and desired purity levels .

Biological Interaction Studies

Studies on interaction profiles indicate that this compound may interact with various biological targets due to its functional groups. Such interaction studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics, which can lead to optimized therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Pyridine Substituents

- Structure : Features a pyridine ring substituted with iodine and methoxy groups, linked via an oxymethyl bridge to the pyrrolidine ring.

- Key Differences: Aromatic System: Pyridine (heteroaromatic) vs. dimethoxyphenyl (non-heteroaromatic). Pyridine’s electron-deficient nature may enhance reactivity in nucleophilic substitutions.

- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent .

Pyrrolidine Derivatives with Indole Substituents

Example : tert-Butyl 2-(1H-indol-3-yl)acetate (CAS: 155601-70-0)

- Structure : Indole moiety linked via an acetate group to the pyrrolidine ring.

- Key Differences: Aromatic System: Indole (heterocyclic with NH group) vs. dimethoxyphenyl. Indole’s NH group enables hydrogen bonding, which could enhance biological interactions.

- Applications : Indole derivatives are prevalent in drug discovery (e.g., serotonin analogs), whereas dimethoxyphenyl derivatives may serve as intermediates for kinase inhibitors .

Comparative Data Table

Key Research Findings and Implications

- Steric and Electronic Effects : The 2,6-dimethoxyphenyl group in the target compound provides significant steric hindrance and electron-donating effects, which may slow reaction kinetics compared to pyridine or indole analogs. This could be advantageous in stabilizing reactive intermediates .

- Synthetic Utility : The Boc group in all analogs enables selective deprotection, but the dimethoxyphenyl variant’s stability under acidic conditions may differ due to methoxy group resonance effects.

- Biological Relevance : While indole derivatives are often bioactive, the dimethoxyphenyl group’s role in modulating pharmacokinetic properties (e.g., lipophilicity) warrants further study .

Biological Activity

tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H25NO4. The compound features a pyrrolidine ring substituted with a tert-butyl group and a 2,6-dimethoxyphenyl moiety, which contributes to its biological properties.

Research indicates that pyrrolidine derivatives can act as agonists for G-protein coupled receptors (GPCRs), specifically GPR43, which plays a role in various physiological processes including inflammation and metabolic regulation . The structural characteristics of this compound suggest that it may interact with similar receptors, influencing cellular signaling pathways.

Anticancer Properties

A study highlighted the antiproliferative effects of related pyrrolidine compounds against various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values ranging from moderate to potent against human cancer cell lines such as colon adenocarcinoma and breast cancer . While specific data on this compound is limited, its structural analogs show promise in inhibiting cancer cell proliferation.

Neuropharmacological Effects

Pyrrolidine derivatives have been investigated for their neuropharmacological effects. For example, certain derivatives have shown activity as selective serotonin receptor agonists, which may suggest potential applications in treating mood disorders . The presence of the dimethoxyphenyl group may enhance interaction with neurotransmitter receptors.

Case Studies

- Antiproliferative Activity : In a comparative study of pyrrolidine derivatives, compounds structurally related to this compound demonstrated significant inhibition of growth in several cancer cell lines. These findings suggest that modifications to the pyrrolidine structure can lead to enhanced biological activity .

- Serotonin Receptor Agonism : A related class of compounds has been shown to selectively activate serotonin receptors, leading to potential therapeutic effects in anxiety and depression models. This highlights the importance of structural modifications in optimizing receptor interactions and biological outcomes .

Data Table: Biological Activities of Related Pyrrolidine Compounds

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| Compound A (similar structure) | 92.4 | Human colon adenocarcinoma (HT-29) | Antiproliferative |

| Compound B (related pyrrolidine) | 50 | Breast cancer (MDA-MB-231) | Antiproliferative |

| Compound C (serotonin receptor agonist) | N/A | Various (neuropharmacological models) | Neuropharmacological |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.